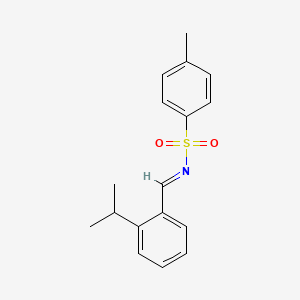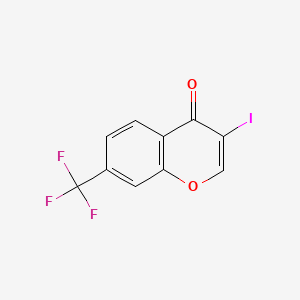
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- is an organic compound that belongs to the benzopyran family This compound is characterized by the presence of an iodine atom at the 3rd position and a trifluoromethyl group at the 7th position on the benzopyran ring
Vorbereitungsmethoden
The synthesis of 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- typically involves the iodination of a benzopyran precursor followed by the introduction of a trifluoromethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions .
Analyse Chemischer Reaktionen
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to inhibit cell proliferation by interfering with key signaling pathways and inducing apoptosis. This is achieved through the activation of caspases and the disruption of mitochondrial function, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- can be compared with other benzopyran derivatives such as:
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: This compound has different substituents and exhibits distinct chemical and biological properties.
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-: Known for its antioxidant properties, this compound differs in its functional groups and biological activities.
Eigenschaften
Molekularformel |
C10H4F3IO2 |
|---|---|
Molekulargewicht |
340.04 g/mol |
IUPAC-Name |
3-iodo-7-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C10H4F3IO2/c11-10(12,13)5-1-2-6-8(3-5)16-4-7(14)9(6)15/h1-4H |
InChI-Schlüssel |
HBHKFDZMZCBGNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC=C(C2=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


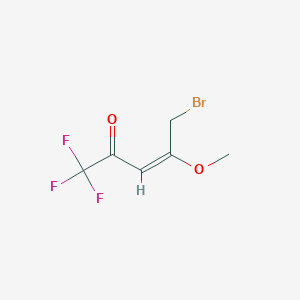
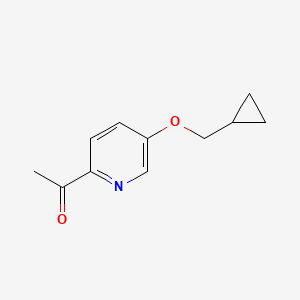



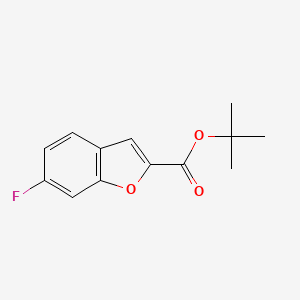
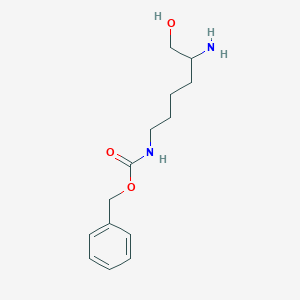

![7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine](/img/structure/B13658159.png)
![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)

![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)

